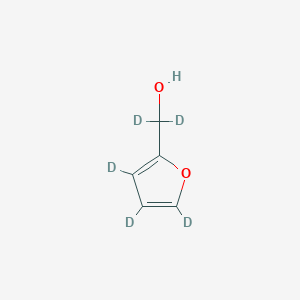

Furfuryl-d5 Alcohol

Descripción general

Descripción

Furfuryl-d5 alcohol is a deuterated form of furfuryl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling. Furfuryl alcohol itself is derived from furfural, a renewable platform molecule obtained from biomass.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furfuryl-d5 alcohol can be synthesized through the selective hydrogenation of furfural-d5. The process involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, ensuring high selectivity and yield.

Industrial Production Methods: Industrial production of furfuryl alcohol, including its deuterated form, often involves the catalytic hydrogenation of furfural. The process can be conducted in either liquid or gas phases, with the liquid phase being more common due to better control over reaction conditions. Catalysts such as copper chromite or nickel are commonly used in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Furfuryl-d5 alcohol undergoes various chemical reactions, including:

Oxidation: Converts this compound to furfural-d5 using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield tetrahydrothis compound.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Deuterium gas (D2), palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: this compound → Furfural-d5

Reduction: this compound → Tetrahydrothis compound

Substitution: this compound → Various substituted furfuryl derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Metabolic Tracing

Furfuryl-d5 alcohol is extensively used to trace metabolic pathways in biological systems. By incorporating this compound into cell cultures or animal diets, researchers can monitor how it is metabolized and utilized in various cellular processes. The deuterium atoms allow for differentiation between labeled and unlabeled molecules in downstream metabolites, providing insights into metabolic pathways and potential therapeutic targets .

2. Isotope-Shift NMR Spectroscopy

The deuterium labeling in this compound facilitates isotope-shift nuclear magnetic resonance (NMR) spectroscopy. This technique leverages the slight shifts in resonance peaks between deuterium and hydrogen atoms, enabling researchers to distinguish labeled molecules within complex mixtures. This capability provides detailed structural information about molecules in biological systems that would be difficult to obtain using standard NMR techniques .

3. Synthesis of Deuterium-Labeled Compounds

This compound serves as a precursor for synthesizing other deuterium-labeled compounds. These derivatives are essential for various research applications, including studying protein-ligand interactions and exploring reaction mechanisms .

Comparative Analysis of Related Compounds

The following table highlights the unique features of this compound compared to other furan-derived compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Furfuryl Alcohol | Furan with hydroxymethyl group | Non-deuterated version; widely studied |

| Furfurylamine | Furan with an amino group | Amino derivative; used in various syntheses |

| 2-Furonitrile | Furan with a nitrile group | Nitrile derivative; different reactivity |

| 2-Furoic Acid | Furan with carboxylic acid functionality | Acidic properties; used in organic synthesis |

| Furan-2-ylmethanethiol | Furan with a thiol group | Contains sulfur; distinct chemical behavior |

This compound's distinctive feature lies in its deuteration, making it particularly valuable for studies that require isotopic labeling .

Case Studies

Case Study 1: Metabolic Pathway Elucidation

In a study focusing on metabolic tracing, researchers administered this compound to mice and tracked its incorporation into various metabolites using mass spectrometry. The results demonstrated that the compound was effectively utilized in energy metabolism pathways, highlighting its potential as a tracer for studying metabolic disorders .

Case Study 2: Structural Analysis Using NMR

A research team employed this compound in NMR spectroscopy to investigate the binding interactions between a drug candidate and its target protein. The isotope-shift technique allowed them to resolve overlapping signals, leading to a clearer understanding of the molecular dynamics involved in drug binding .

Mecanismo De Acción

The mechanism of action of furfuryl-d5 alcohol involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the deuterium atoms provide insights into the reaction kinetics and mechanisms. The presence of deuterium alters the reaction rate, allowing researchers to study the isotope effects and gain a deeper understanding of the underlying processes .

Comparación Con Compuestos Similares

Furfuryl-d5 alcohol is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Furfuryl alcohol: The non-deuterated form, commonly used in industrial applications.

Tetrahydrofurfuryl alcohol: A reduced form of furfuryl alcohol, used as a solvent and in polymer production.

Furfural: The precursor to furfuryl alcohol, used in the production of various chemicals and as a solvent

This compound’s uniqueness lies in its isotopic labeling, making it an invaluable tool in scientific research for studying reaction mechanisms and pathways.

Actividad Biológica

Furfuryl-d5 alcohol, a deuterated derivative of furfuryl alcohol, is an organic compound that has garnered attention for its potential applications in biological research, particularly in tracing metabolic pathways and utilizing advanced spectroscopic techniques. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This unique labeling allows researchers to track the compound in biological systems. The compound can be represented as follows:

- Chemical Formula : C₄H₅D₅O

- Molecular Weight : 95.14 g/mol

It appears as a colorless liquid with a faint odor and is miscible with organic solvents but unstable in water.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of furfuryl alcohol, which itself is produced from the hydrogenation of furfural. The deuteration process can be achieved through various methods, including:

- Catalytic Hydrogenation : Using deuterated hydrogen sources.

- Isotopic Exchange : Involving reactions with deuterated solvents or reagents.

1. Metabolic Pathway Tracing

This compound serves as a valuable tool in metabolic studies. By incorporating this compound into cell cultures or animal diets, researchers can trace its metabolic breakdown and utilization within biological systems. The deuterium labeling facilitates the differentiation between labeled and unlabeled metabolites using techniques such as:

- Isotope-Shift NMR Spectroscopy : This technique exploits the slight shifts in resonance peaks caused by deuterium atoms, allowing for detailed structural analysis of metabolites.

2. Immunotoxicity Studies

Research on furfuryl alcohol has highlighted its potential immunotoxic effects. A study demonstrated that exposure to furfuryl alcohol led to:

- Airway Hyperreactivity : Enhanced reactivity in pulmonary tissues.

- Eosinophilic Infiltration : Increased eosinophil counts in lung tissues.

- Cytokine Production : Elevated levels of IL-4, IL-5, and interferon-γ in response to exposure .

These findings suggest that compounds similar to this compound may influence immune responses and contribute to allergic airway diseases.

3. Antimicrobial Activity

Furfuryl alcohol has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects on:

- Salmonella spp.

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly low, indicating strong antimicrobial potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other furan derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Furfuryl Alcohol | Furan with hydroxymethyl group | Non-deuterated; widely studied |

| Furfurylamine | Furan with an amino group | Amino derivative; used in various syntheses |

| 2-Furonitrile | Furan with a nitrile group | Different reactivity |

| 2-Furoic Acid | Furan with carboxylic acid | Acidic properties; used in organic synthesis |

This compound's unique aspect lies in its deuteration, making it particularly valuable for studies requiring isotopic labeling.

Case Study 1: Metabolic Tracing in Cell Cultures

In a controlled experiment, researchers introduced this compound into a mammalian cell culture system. The study aimed to trace the metabolic pathways involving this compound. Results indicated distinct metabolic routes leading to various downstream products, confirming the utility of this compound as a tracer molecule.

Case Study 2: Immunological Response Assessment

A murine model was employed to evaluate the immunotoxic potential of furfuryl alcohol following dermal and pulmonary exposure. The results demonstrated significant changes in immune cell populations and cytokine profiles, suggesting that furfuryl compounds could play a role in sensitization processes leading to allergic reactions .

Propiedades

IUPAC Name |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What analytical techniques were employed in the study to quantify furfuryl alcohol in dairy products using furfuryl-d5 alcohol as an internal standard?

A2: The researchers used headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) to extract and quantify furfuryl alcohol. this compound was added to the samples prior to extraction. The use of a ZB-5ms column enabled efficient separation of the compounds, while the MS/MS detection allowed for specific and sensitive quantification of both furfuryl alcohol and this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.